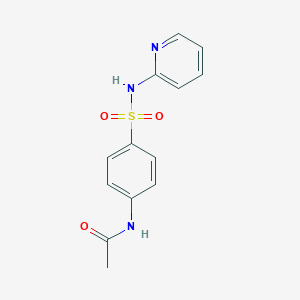
N-Acetyl Sulfapyridine
Cat. No. B027327
Key on ui cas rn:
19077-98-6
M. Wt: 291.33 g/mol
InChI Key: CYLYVXPHAQLXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08110338B2
Procedure details


The isolated N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-acetamide was dissolved in 2.5 l of a mixture of ethanol and 1-methoxy-2-propanol (1/1). 105 g (2.66 mol) NaOH was added and the mixture was refluxed for an hour. The reaction mixture was allowed to cool down to room temperature and the solvent was removed under reduced pressure. The residue was dissolved in 1300 ml water and the mixture was acidified to pH 1 using HCl (conc.). The precipitated impurities were removed by filtration and the aqueous fraction was extracted three times with 450 ml methylene chloride. The aqueous fraction was neutralized to pH 7, using a 10 N NaOH solution. 4-amino-N-2-pyridinyl-benzenesulfonamide precipitated from the medium, was isolated by filtration and dried. 93.4 g (70.7%) of 4-amino-N-2-pyridinyl-benzenesulfonamide was isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
mixture
Quantity
2.5 L
Type
solvent
Reaction Step One




Yield
70.7%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][S:8]([C:11]1[CH:16]=[CH:15][C:14]([NH:17]C(=O)C)=[CH:13][CH:12]=1)(=[O:10])=[O:9].[OH-].[Na+]>C(O)C.COCC(O)C>[NH2:17][C:14]1[CH:15]=[CH:16][C:11]([S:8]([NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)(=[O:10])=[O:9])=[CH:12][CH:13]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)NC(C)=O
|
[Compound]
|
Name
|
mixture
|
|
Quantity
|
2.5 L
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COCC(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
105 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for an hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 1300 ml water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated impurities were removed by filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous fraction was extracted three times with 450 ml methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
4-amino-N-2-pyridinyl-benzenesulfonamide precipitated from the medium
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)NC1=NC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 93.4 g | |
| YIELD: PERCENTYIELD | 70.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
